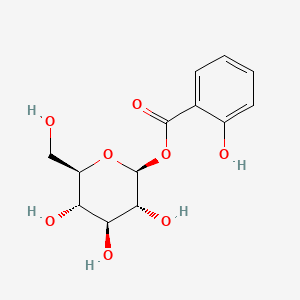

Glucosyl salicylate

説明

Glucosyl salicylate is a type of glycoside compound . Glycosides are widely found in nature and have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .

Synthesis Analysis

Glycosides are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . Enzymatic synthesis methods of glucoside compounds have been reviewed, including 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), 2-O-α-D-glucosyl glycerol (α-GG), arbutin, and α-glucosyl hesperidin (Hsp-G) . The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .

Molecular Structure Analysis

Glucosyl salicylate contains total 38 bond(s); 22 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 4 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 primary alcohol(s), 3 secondary .

Chemical Reactions Analysis

The kinetics of salicin acid hydrolysis in aqueous solutions were studied. The salicin hydrolysis rate depended more on the solution acidity than on the temperature .

Physical And Chemical Properties Analysis

Glycoside compounds are composed of sugars and non-sugars. Glucosides, which generally exist as white crystals, exhibit typical glycol-based structures . They are abundant in nature and exist in almost every living organism .

科学的研究の応用

Enzymatic Synthesis of Glycosyl Compounds

Field

Biomedical and Food Industries

Application

Glycosyl compounds, including glucosides, are widely found in nature and have garnered significant attention due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .

Methods

Glycosides are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . Enzymatic synthesis converts substrates into products using enzymes as catalysts .

Results

The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .

Topical Delivery of Salicylates

Field

Drug Delivery and Translational Research

Application

Salicylic acid and methyl salicylate are among the widely used topical salicylates namely for keratolytic and anti-inflammatory actions, respectively .

Methods

The formulation design of topical salicylic acid targets the drug retention in and on the skin based on the different indications .

Results

Despite that SA possesses the anti-inflammatory effect as any salicylates, SA is more commonly used topically for its keratolytic, antibacterial and photoprotective properties .

Metabolic Effects of Salicylate-Based Drugs

Field

Pharmacology and Metabolic Research

Application

Salicylates, including salicylic acid and its derivatives, have been used for their anti-inflammatory, analgesic, and antipyretic properties . Recently, beneficial effects of salicylates in type 2 diabetes and cancer have been proposed .

Methods

The metabolic effects of salicylates are thought to be mediated by AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism .

Results

The study suggests that AMPK might mediate some effects of salicylate-based drugs, particularly by modulating cellular metabolism .

Production of Hydroxybenzoic Acids in Corynebacterium Glutamicum

Field

Microbial Biotechnology

Application

Hydroxybenzoic acids, including salicylates, are industrially relevant aromatic compounds that play key roles in microbial carbon metabolism . They serve as precursors for the synthesis of cofactors or metal-chelating molecules .

Methods

Corynebacterium glutamicum, due to its pronounced resistance to aromatics, has been engineered to produce hydroxybenzoic acids .

Results

The engineered C. glutamicum strains produced hydroxybenzoates, demonstrating the potential of this microorganism as a platform for the production of aromatic compounds .

Drug Solubilization and Stabilization

Field

Pharmaceutical Industry

Application

Cyclodextrins, which are cyclic oligosaccharides, have been recognized as useful pharmaceutical excipients. They can interact with appropriately sized molecules to result in the formation of inclusion complexes .

Methods

These noncovalent complexes offer a variety of physicochemical advantages over the unmanipulated drugs including the possibility for increased water solubility and solution stability .

Results

Chemical modification to the parent cyclodextrin can result in an increase in the extent of drug complexation and interaction .

UV Absorber in Cosmetics

Field

Cosmetics Industry

Application

Glycol Salicylate, also known as 2-Hydroxyethyl Salicylate, is a common ingredient found in many cosmetic products. It’s primarily used as a UV absorber in cosmetics, which means it helps to protect the skin from the harmful effects of the sun’s ultraviolet rays .

Methods

The process of making Glycol Salicylate involves a reaction between salicylic acid and ethylene glycol .

Results

The result is a compound that’s able to absorb UV light and convert it into less harmful heat, thereby protecting the skin from potential damage .

Safety And Hazards

将来の方向性

The current overview and future perspectives of the topical delivery strategies are highlighted for translational considerations of formulation designs . The importance of such chemical glycosylation methods for improving the biophysical properties of naturally non-glycosylated peptides as applied to the therapeutically essential insulin and related peptides that are used in the treatment of diabetes has been highlighted .

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-3-1-2-4-7(6)15/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHKMZHWRNMFCU-HMUNZLOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678795 | |

| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glucosyl salicylate | |

CAS RN |

60517-74-0 | |

| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one](/img/structure/B580352.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)